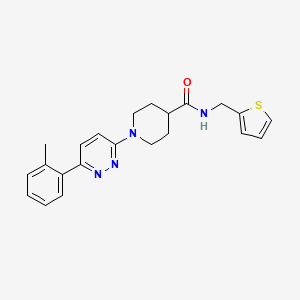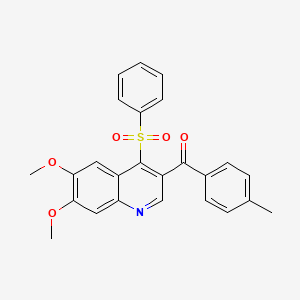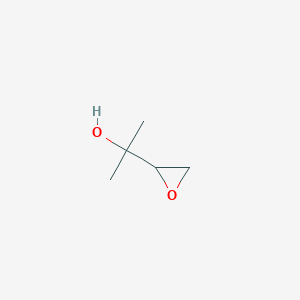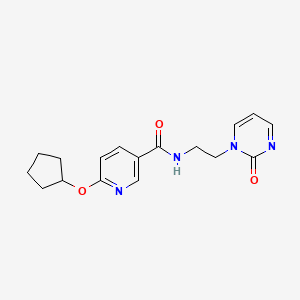![molecular formula C20H19N3O3 B2862412 N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide CAS No. 2034440-96-3](/img/structure/B2862412.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis analysis would involve a detailed examination of the reaction steps, the reagents and conditions used, and the mechanism of each reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the type of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors such as the compound’s reactivity, stability, and the conditions under which it reacts are considered .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity . Techniques such as spectroscopy and chromatography might be used.科学的研究の応用
Molecular Complex Formation
Research by Vangala et al. (2013) explored the ability of various pyridyl bases and 4-aminobenzamide to form molecular complexes, potentially including structures similar to N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide. They found that these complexes exhibit stability and unique crystal structures that could be relevant for developing new solid forms of active pharmaceutical ingredients (APIs) Venu R. Vangala, P. Chow, R. Tan, 2013.
Cellular Proliferation Assessment
Dehdashti et al. (2013) conducted a study evaluating the safety and feasibility of using a cellular proliferative marker, potentially related to the compound of interest, for imaging tumor proliferation by PET in patients with malignant neoplasms. This research underscores the potential of similar compounds in diagnostic imaging and cancer treatment F. Dehdashti, R. Laforest, F. Gao, et al., 2013.
Excited-State Properties of Luminescent Complexes
Xue et al. (1998) discussed the preparation and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes, which could be analogous to the luminescent properties of this compound, highlighting their potential in photophysical applications W. Xue, M. C. Chan, Z. Su, et al., 1998.
Antiproliferative Effects
Casini et al. (2006) investigated dinuclear gold(III) compounds with bipyridyl ligands for their potential cytotoxic and anticancer properties. The research on these compounds, similar in structure to this compound, revealed their interactions with proteins and DNA, suggesting avenues for chemotherapy research A. Casini, M. Cinellu, G. Minghetti, et al., 2006.
Selective Sensing of Environmental Contaminants
Kan and Wen (2017) synthesized a coordination polymer for the selective and sensitive detection of hazardous environmental contaminants, demonstrating the potential of compounds with bipyridyl structures in environmental monitoring and safety applications W. Kan, Shi-Zheng Wen, 2017.
作用機序
Target of Action
It’s worth noting that bipyridine derivatives have been studied for their potential therapeutic applications in various diseases .
Mode of Action
Organoplatinum(ii) complexes, which include bipyridine ligands, are known to interact with dna structures . The specific interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
The study of metabolic pathways and their interactions with various compounds is a significant area of research .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability and efficacy of a compound .
Result of Action
The compound’s potential therapeutic applications suggest it may have significant biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dimethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-3-8-16(19(17)26-2)20(24)23-13-15-7-5-11-22-18(15)14-6-4-10-21-12-14/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOVEKSXWVNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)

![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)



![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)

![N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2862349.png)

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)